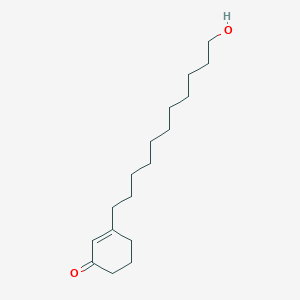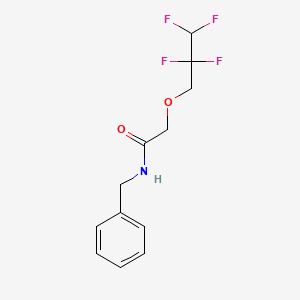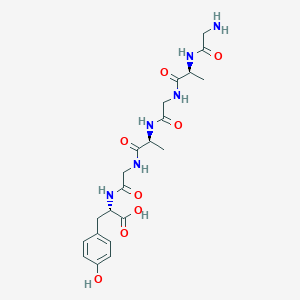
Glycyl-L-alanylglycyl-L-alanylglycyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-alanylglycyl-L-alanylglycyl-L-tyrosine is a synthetic peptide composed of glycine, alanine, and tyrosine residues. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The unique sequence of amino acids in this peptide allows it to exhibit specific biochemical properties that can be harnessed for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-alanylglycyl-L-alanylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of Amino Acids: Each amino acid is activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.
Chemical Reactions Analysis
Types of Reactions: Glycyl-L-alanylglycyl-L-alanylglycyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Dityrosine, quinones.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
Glycyl-L-alanylglycyl-L-alanylglycyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic peptide in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of Glycyl-L-alanylglycyl-L-alanylglycyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Glycyl-L-alanylglycyl-L-alanine: Another synthetic peptide with a similar structure but lacking the tyrosine residue.
Glycyl-L-glutamic acid: A dipeptide with different amino acid composition and properties.
Alanyl-L-tyrosine: A simpler peptide containing alanine and tyrosine residues.
Uniqueness: Glycyl-L-alanylglycyl-L-alanylglycyl-L-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. The presence of multiple glycine and alanine residues provides flexibility, while the tyrosine residue offers potential sites for chemical modification and interaction with aromatic compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
377069-13-1 |
|---|---|
Molecular Formula |
C21H30N6O8 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C21H30N6O8/c1-11(25-16(29)8-22)19(32)23-9-17(30)26-12(2)20(33)24-10-18(31)27-15(21(34)35)7-13-3-5-14(28)6-4-13/h3-6,11-12,15,28H,7-10,22H2,1-2H3,(H,23,32)(H,24,33)(H,25,29)(H,26,30)(H,27,31)(H,34,35)/t11-,12-,15-/m0/s1 |
InChI Key |
RNLSZCQFOSDZDT-HUBLWGQQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl-](/img/structure/B14244216.png)
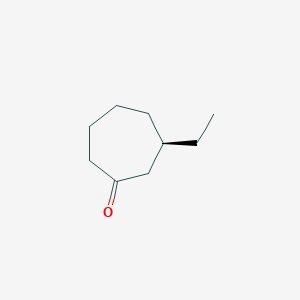
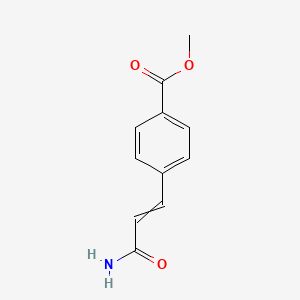
![Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate](/img/structure/B14244240.png)
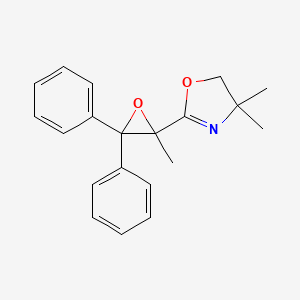
![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14244266.png)
![1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethyne-2,1-diyl]}tetrabenzene](/img/structure/B14244272.png)
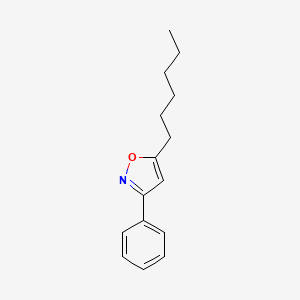
![2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]-](/img/structure/B14244285.png)

![4-[2-Ethyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14244297.png)

